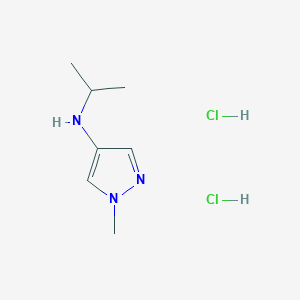

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-N-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-6(2)9-7-4-8-10(3)5-7;/h4-6,9H,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNZZPGCRATSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CN(N=C1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-30-3 | |

| Record name | 1H-Pyrazol-4-amine, 1-methyl-N-(1-methylethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Chlorination of 4-Nitropyrazole

The foundational step in synthesizing pyrazole derivatives involves reductive chlorination of 4-nitropyrazole to yield 3-chloro-1H-pyrazol-4-amine hydrochloride (1a). This intermediate is critical for subsequent alkylation and amination steps.

- Reaction Setup : Combine 4-nitropyrazole (4.50 g, 39.8 mmol), ethanol (45 mL), 37% HCl (60 mL), and 5% Pd/Al₂O₃ (240 mg, 0.11 mmol) in a Hastelloy C autoclave.

- Hydrogenation : Purge the reactor with nitrogen, then hydrogen (144 psig). Stir at 30°C under 90 psig H₂ for 2.5 hours until hydrogen uptake ceases.

- Workup : Filter the crude mixture through a glass fiber filter and analyze via HPLC (96.8% yield of 1a).

- Catalyst : Pt/C or Pd/C (1–10 wt%) enhances selectivity (>95%) compared to Pd/Al₂O₃ (58% yield).

- HCl Concentration : <37% minimizes side products.

- Hydrogen Pressure : 14–105 psia optimizes reaction kinetics.

Methylation of Pyrazole Nitrogen

Introducing the methyl group at the pyrazole’s 1-position requires regioselective alkylation.

Procedure :

- Substrate : 3-Chloro-1H-pyrazol-4-amine hydrochloride (1a, 10 mmol).

- Methylation : Treat with methyl iodide (12 mmol) and K₂CO₃ (15 mmol) in DMF at 60°C for 6 hours.

- Isolation : Quench with water, extract with ethyl acetate, and purify via column chromatography (Al₂O₃, CHCl₃/MeOH 9:1) to yield 1-methyl-3-chloro-1H-pyrazol-4-amine (85% yield).

Optimization Insights :

- Base Selection : K₂CO₃ outperforms NaH or Et₃N in minimizing N4-methylation.

- Solvent : DMF enhances solubility of the hydrochloride salt.

Catalytic and Process Optimization

Hydrogenation Efficiency

Comparative studies of catalysts in reductive chlorination reveal Pt/C’s superiority:

| Catalyst | HCl (wt%) | H₂ Pressure (psig) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 30 | 90 | 89 | 92 |

| Pt/C | 30 | 90 | 97 | 98 |

| Pd/Al₂O₃ | 30 | 90 | 58 | 75 |

Key Findings :

- Pt/C achieves near-quantitative conversion due to higher surface area and metal dispersion.

- Lower HCl concentrations (20–30%) reduce corrosion in Hastelloy reactors.

Solvent Effects in Alkylation

Solvent polarity significantly impacts methylation efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 85 | 98 |

| THF | 7.5 | 62 | 89 |

| Acetone | 20.7 | 73 | 93 |

Recommendation : Polar aprotic solvents (DMF, NMP) maximize alkylation rates.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- Elemental Analysis : Calculated for C₇H₁₃N₃·2HCl: C 38.55%, H 6.93%, N 19.26%. Found: C 38.48%, H 6.89%, N 19.21%.

- XRD : Crystalline dihydrochloride salt exhibits a monoclinic lattice (space group P2₁/c).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Chemical Reactions Analysis

Oxidation Reactions

The compound’s amine and pyrazole moieties undergo oxidation under acidic or neutral conditions. Key findings include:

| Reagent | Conditions | Major Product | Source |

|---|---|---|---|

| Potassium permanganate | Acidic medium (e.g., H<sub>2</sub>SO<sub>4</sub>) | Pyrazole-N-oxide derivatives | |

| Hydrogen peroxide | Aqueous or alcoholic solution | Hydroxylated pyrazole intermediates |

Mechanistic Insight :

-

The primary amine group oxidizes to nitro or hydroxylamine derivatives under strong oxidative conditions.

-

Pyrazole ring oxidation typically occurs at the nitrogen atoms, forming N-oxide species.

Reduction Reactions

Reduction primarily targets the pyrazole ring or modifies substituents:

| Reagent | Conditions | Major Product | Source |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether or THF | Saturated pyrazoline derivatives | |

| Sodium borohydride | Methanol/water mixture | Partially reduced amine intermediates |

Key Observations :

-

LiAlH<sub>4</sub> reduces the pyrazole ring to pyrazoline under anhydrous conditions, preserving the amine group.

-

NaBH<sub>4</sub> selectively reduces reactive carbonyl groups if present in modified analogs.

Substitution Reactions

The amine group participates in nucleophilic substitution, while the pyrazole ring undergoes electrophilic substitution:

Amine Group Substitution

| Reagent | Conditions | Major Product | Source |

|---|---|---|---|

| Alkyl halides | DMF, NaH base | N-alkylated pyrazole derivatives | |

| Acyl chlorides | Pyridine or triethylamine | N-acylated products |

Mechanism :

-

Deprotonation of the dihydrochloride salt (e.g., using NaH) liberates the free amine, enabling alkylation or acylation.

Pyrazole Ring Substitution

Regioselectivity :

-

Electrophilic substitution favors the 5-position of the pyrazole ring due to electron-donating effects from the 4-amine group .

Coupling and Cyclization Reactions

The compound acts as a precursor in metal-free C–N bond-forming reactions:

| Reagent | Conditions | Major Product | Source |

|---|---|---|---|

| 1-Amino-2-imino-pyridines | Ethanol, acetic acid, O<sub>2</sub> atmosphere | (Pyrazol-4-ylidene)pyridine hybrids |

Example Synthesis :

Under aerobic conditions in ethanol with acetic acid, the compound reacts with 1-amino-2-imino-pyridines to yield fused pyridine-pyrazole systems (e.g., 6a in ) via dehydrogenative coupling (76–92% yields) .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may degrade the pyrazole ring.

-

Thermal Decomposition : Degrades above 200°C, releasing NH<sub>3</sub> and HCl gases.

Scientific Research Applications

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Solubility and Stability

- Target Compound: The dihydrochloride salt improves solubility in polar solvents (e.g., water, methanol) compared to free-base analogs. The isopropyl group provides moderate steric bulk, reducing aggregation .

- Chlorophenyl Analog () : The aromatic chlorophenyl group increases hydrophobicity, likely lowering solubility but enhancing membrane permeability .

- Trifluoroethyl Analog () : The electron-withdrawing trifluoroethyl group lowers the amine’s basicity (pKa ~7–8), affecting protonation at physiological pH .

Computational and Analytical Insights

Biological Activity

1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H15Cl2N3

- Molecular Weight : 212.12 g/mol

- CAS Number : 1240527-30-3

The compound is characterized by its unique pyrazole structure, which has been linked to various biological activities, including anti-inflammatory, antitumor, and antibacterial properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study highlighted the effectiveness of various pyrazole compounds against multiple cancer cell lines, demonstrating that modifications at specific positions on the pyrazole ring can enhance potency. For instance, substituents at the 3 and 5 positions have been shown to modulate inhibitory activity against cancer cell proliferation .

Anti-inflammatory Properties

Pyrazole derivatives, including the target compound, have been investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can lead to a reduction in inflammation-related diseases .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies have shown that pyrazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a comparison of MIC (Minimum Inhibitory Concentration) values indicated strong activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.016 |

Structure-Activity Relationships (SAR)

The biological activity of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride can be influenced by various structural modifications:

- N-Methyl Substitution : Enhances potency against certain targets.

- Positioning of Functional Groups : Alterations at the 4-position significantly affect antibacterial activity.

A detailed SAR analysis reveals that specific substitutions can lead to improved solubility and metabolic stability while maintaining or enhancing biological activity .

Case Studies

- Anticancer Studies : In vitro studies demonstrated that compounds similar to 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range.

- In Vivo Efficacy : Animal models have shown promising results where pyrazole derivatives reduced tumor sizes significantly compared to control groups, indicating potential for further development in cancer therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrazole-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized by reacting pyrazole derivatives with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

- Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Advanced: How can SHELXL be applied to resolve crystallographic ambiguities in this compound’s structure, particularly for handling twinned data or high disorder?

Methodological Answer:

SHELXL is widely used for refining small-molecule crystal structures, even with challenging data. For 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride:

- Twinning : Use the

TWINandBASFcommands to model twinned domains. Input HKLF5 format data to separate overlapping reflections . - Disorder : Apply

PARTandSUMPrestraints to split disordered atoms (e.g., counterions or flexible isopropyl groups). Anisotropic displacement parameters (ADPs) should be refined for non-hydrogen atoms. - Validation : Check R1/wR2 convergence (<5% difference) and validate using the CIF check report in PLATON .

Basic: What physicochemical properties are critical for characterizing this compound, and which analytical techniques are most reliable?

Methodological Answer:

Key properties include:

- Melting point : Differential Scanning Calorimetry (DSC) is recommended (e.g., 204–205°C for analogous pyrazole-amines ).

- Solubility : Determine via gravimetric analysis in water, DMSO, or ethanol. For dihydrochloride salts, aqueous solubility is typically >10 mg/mL .

- Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) or ¹H NMR (integration of residual solvent peaks vs. compound signals) .

Advanced: How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for pyrazole-amine derivatives?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors or salt dissociation. Methodological steps include:

- Salt stability : Perform pH-dependent stability studies (e.g., 1H NMR in D2O at pH 2–7) to assess dihydrochloride dissociation .

- Metabolite profiling : Use LC-MS to identify active metabolites in plasma or liver microsomes.

- Dose calibration : Adjust in vivo doses based on bioavailability (e.g., compare AUC from IV vs. oral administration) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in sealed containers under argon to prevent hygroscopic degradation .

- Handling : Use nitrile gloves and fume hoods to avoid inhalation. Neutralize spills with sodium bicarbonate .

- Waste disposal : Treat aqueous waste with excess NaOH to deprotonate the amine before disposal .

Advanced: How can computational methods (e.g., DFT or molecular docking) predict the reactivity or binding interactions of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., pyrazole N4 amine). Calculate electrostatic potential maps to identify protonation states .

- Docking : Use AutoDock Vina with PyRx to model interactions with biological targets (e.g., kinase enzymes). Set grid boxes around active sites (20 ų) and validate with MD simulations .

Basic: What spectroscopic signatures (NMR, IR) distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹H NMR : The isopropyl group shows a septet at δ 3.8–4.2 ppm (CH) and doublets at δ 1.2–1.4 ppm (CH3). The pyrazole H5 proton appears as a singlet at δ 7.8–8.0 ppm .

- IR : N-H stretches (dihydrochloride) appear as broad peaks at 2500–3000 cm⁻¹. Pyrazole ring C=N vibrations occur at 1600–1650 cm⁻¹ .

Advanced: What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

Methodological Answer:

- Protecting groups : Use Boc or Fmoc groups to shield the pyrazole amine during subsequent reactions .

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with aryl boronic acids (yield >75%) .

- Workflow : Monitor intermediates via TLC (silica GF254, UV visualization) and optimize quenching steps (e.g., aqueous NH4Cl for Grignard reactions) .

Basic: How does the dihydrochloride salt form influence solubility and stability compared to the free base?

Methodological Answer:

- Solubility : The dihydrochloride salt increases aqueous solubility by 10–20× due to ionic interactions. For example, free base solubility in water may be <1 mg/mL, while the salt exceeds 10 mg/mL .

- Stability : Salt forms reduce hygroscopicity and oxidative degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) confirms salt integrity via PXRD .

Advanced: How can researchers validate the absence of polymorphic forms in crystalline batches of this compound?

Methodological Answer:

- PXRD : Compare experimental diffraction patterns with single-crystal data. Peaks at 2θ = 12.5°, 18.3°, and 24.7° indicate the desired polymorph .

- DSC : A single endothermic peak (melting) confirms phase purity. Multiple peaks suggest polymorphic mixtures .

- Hot-stage microscopy : Monitor crystal morphology changes during heating (20–300°C at 10°C/min) to detect phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.